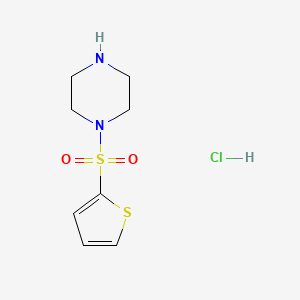

1-(2-Thienylsulfonyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

1-thiophen-2-ylsulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S2.ClH/c11-14(12,8-2-1-7-13-8)10-5-3-9-4-6-10;/h1-2,7,9H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWBQYPSKKXHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Thienylsulfonyl)piperazine Hydrochloride: A Molecule of Emerging Interest

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2-Thienylsulfonyl)piperazine hydrochloride, a heterocyclic compound of interest to researchers and professionals in drug development. The piperazine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its favorable physicochemical properties and versatile reactivity.[1][2] This document aims to serve as a technical resource, consolidating available information and providing insights into the nuanced chemical behavior of this specific derivative.

Physicochemical Characteristics

The foundational step in evaluating any compound for research and development is a thorough understanding of its physical and chemical properties. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer key characteristics based on the constituent moieties: the thiophene ring, the sulfonyl group, and the piperazine hydrochloride salt.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Rationale & Key Considerations |

| Molecular Formula | C₈H₁₃ClN₂O₂S₂ | Based on the molecular structure. |

| Molecular Weight | 268.79 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance for similar hydrochloride salts of organic bases.[3] |

| Solubility | Likely soluble in water and polar organic solvents (e.g., methanol, ethanol) | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. Piperazine itself is freely soluble in water.[4] |

| Melting Point | Expected to be a relatively high-melting solid | The ionic character of the hydrochloride salt contributes to a stable crystal lattice. |

| pKa | Two pKa values are expected for the piperazine nitrogens. | The nitrogen adjacent to the electron-withdrawing sulfonyl group will be less basic than the terminal nitrogen. For unsubstituted piperazine, the pKa values are approximately 5.35 and 9.73. The thienylsulfonyl group will lower these values. |

Synthesis and Reactivity

The synthesis of this compound would logically proceed through the sulfonylation of piperazine. A common and effective method involves the reaction of piperazine with 2-thiophenesulfonyl chloride.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Synthetic Protocol

-

Reaction Setup: Dissolve piperazine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon). The use of excess piperazine can serve as both the reactant and a base to neutralize the HCl byproduct. Alternatively, an external base like triethylamine can be added.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 2-thiophenesulfonyl chloride in the same solvent to the piperazine solution at a controlled temperature, typically 0 °C to room temperature. The reaction is exothermic, and slow addition is crucial to prevent side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is typically washed with water or a mild aqueous base to remove any remaining starting materials and the hydrochloride salt of the excess piperazine or triethylamine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure to yield the free base, 1-(2-Thienylsulfonyl)piperazine.

-

Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol). The hydrochloride salt will precipitate out of the solution.

-

Purification: The precipitated solid can be collected by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum to afford the final product, this compound.

Key Reactivity Insights

The reactivity of 1-(2-Thienylsulfonyl)piperazine is primarily centered around the secondary amine of the piperazine ring. This nitrogen atom is nucleophilic and can participate in a variety of chemical transformations, including alkylation, acylation, and arylation reactions. The presence of the electron-withdrawing thienylsulfonyl group on the other nitrogen atom significantly reduces its nucleophilicity, making the unsubstituted nitrogen the primary site of reaction.[5]

Potential Pharmacological Significance

While specific pharmacological data for this compound is scarce, the structural motifs present suggest several potential areas of therapeutic interest. The piperazine ring is a well-established pharmacophore found in drugs targeting the central nervous system (CNS), as well as in antimicrobial and anticancer agents.[1][2]

The sulfonyl group, often present in sulfonamide drugs, is a key feature in a variety of therapeutic classes, including diuretics, antidiabetic agents, and antibiotics. Furthermore, thiophene-containing molecules have demonstrated a broad spectrum of biological activities.

Derivatives of piperazine containing a thiophene moiety have been investigated for their potential as:

-

Antidepressant and Anxiolytic Agents: Through interaction with serotonin receptors, such as the 5-HT1A receptor.[6]

-

Antihistaminic Agents: By acting as antagonists at histamine receptors.[6]

-

Antiviral and Antimicrobial Agents. [6]

-

Anti-inflammatory Agents: Compounds with a 1,2-benzothiazine 1,1-dioxide moiety, which includes a sulfonyl group, have shown significant anti-inflammatory properties.[7]

Hypothesized Mechanism of Action

A plausible hypothesis for the mechanism of action of this compound could involve its interaction with specific G-protein coupled receptors (GPCRs) or enzymes, modulated by the electronic and steric properties of the thienylsulfonyl group.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride | 99580-45-7 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure Elucidation of 1-(2-Thienylsulfonyl)piperazine Hydrochloride

Introduction

1-(2-Thienylsulfonyl)piperazine hydrochloride is a heterocyclic compound of interest in medicinal chemistry, primarily due to the prevalence of the piperazine and thiophene scaffolds in a wide array of pharmacologically active agents. The piperazine ring is a common pharmacophore known for its ability to interact with various biological targets, while the thiophene moiety, a bioisostere of the benzene ring, can modulate a compound's physicochemical and pharmacokinetic properties. The sulfonyl group acts as a rigid linker and a potential hydrogen bond acceptor. Accurate and unambiguous determination of its chemical structure is a prerequisite for understanding its structure-activity relationships (SAR), ensuring its purity, and meeting regulatory standards.

This guide will walk through a multi-technique approach to confirming the identity and structure of this compound, integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and X-ray crystallography.

Synthesis and Sample Preparation

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between thiophene-2-sulfonyl chloride and piperazine.[1] The reaction is generally carried out in an appropriate solvent with a base to neutralize the hydrochloric acid formed during the reaction. The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid.

Experimental Protocol: Synthesis of 1-(2-Thienylsulfonyl)piperazine

-

Reaction Setup: To a solution of piperazine (2 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C, add thiophene-2-sulfonyl chloride (1 equivalent) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with water to remove the piperazine hydrochloride byproduct. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: The purified 1-(2-thienylsulfonyl)piperazine free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and a solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Structural Elucidation Workflow

A logical and systematic workflow is crucial for the unambiguous elucidation of the molecular structure. The proposed workflow integrates multiple analytical techniques to provide orthogonal data, ensuring a high degree of confidence in the final structural assignment.

Caption: Workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. Due to the hydrochloride salt formation, the piperazine amine protons will be broadened and may exchange with residual water in the NMR solvent.

Predicted ¹H NMR Spectral Data (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.9 | dd | 1H | H-5 (Thiophene) | Deshielded by the sulfonyl group and adjacent to sulfur. |

| ~7.6 | dd | 1H | H-3 (Thiophene) | Deshielded by the sulfonyl group. |

| ~7.2 | dd | 1H | H-4 (Thiophene) | Coupled to both H-3 and H-5. |

| ~3.5 | t | 4H | Piperazine (-CH₂-N-SO₂-) | Adjacent to the electron-withdrawing sulfonyl group. |

| ~3.3 | t | 4H | Piperazine (-CH₂-N⁺H₂) | Adjacent to the protonated nitrogen. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will indicate the number of chemically non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data (in D₂O)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~135 | C-2 (Thiophene) | Attached to the sulfonyl group. |

| ~134 | C-5 (Thiophene) | Alpha to sulfur and deshielded. |

| ~133 | C-3 (Thiophene) | Deshielded by the sulfonyl group. |

| ~128 | C-4 (Thiophene) | Beta to the sulfonyl group. |

| ~46 | Piperazine (-CH₂-N-SO₂-) | Adjacent to the sulfonyl group. |

| ~43 | Piperazine (-CH₂-N⁺H₂) | Adjacent to the protonated nitrogen. |

2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): This experiment will confirm the coupling between the protons on the thiophene ring (H-3 with H-4, and H-4 with H-5) and the protons within the piperazine methylene groups.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.

Expected Mass Spectrometry Data

-

Molecular Ion (M+H)⁺: For the free base, the expected exact mass would be for C₈H₁₂N₂O₂S. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed.

-

Key Fragmentation Patterns: The fragmentation of 1-(2-thienylsulfonyl)piperazine would likely proceed through the cleavage of the sulfonyl-nitrogen bond and fragmentation of the piperazine and thiophene rings.

Caption: Predicted fragmentation pathway for 1-(2-Thienylsulfonyl)piperazine in MS/MS.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass calculated for the proposed formula. Perform MS/MS analysis on the parent ion to observe the fragmentation pattern and confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will show characteristic absorption bands for the sulfonyl group, the N-H bonds of the protonated amine, C-H bonds, and the thiophene ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2950-2850 | Aliphatic C-H | Stretching |

| ~2700-2400 | N⁺-H | Stretching (broad) |

| ~1350 & ~1160 | Sulfonyl (SO₂) | Asymmetric & Symmetric Stretching |

| ~1450 | Thiophene Ring | C=C Stretching |

| ~1100 | C-N | Stretching |

| ~900-700 | Thiophene C-H | Bending |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details. For sulfonylpiperazine derivatives, the piperazine ring is expected to adopt a chair conformation.[2] The geometry around the sulfur atom will be tetrahedral.[2]

Experimental Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

-

Data Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding.

Conclusion

The comprehensive structural elucidation of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the foundational carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies the key functional groups. Finally, single-crystal X-ray diffraction offers an unambiguous determination of the three-dimensional molecular structure in the solid state. By integrating the data from these orthogonal techniques, a self-validating and trustworthy structural assignment can be achieved, which is paramount for advancing research and development in the pharmaceutical sciences.

References

- Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives.

- Subashini, R., et al. (2013). Structural Conformation of a Novel 1-Benzhydrylpiperazine Derivative: 1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine. Journal of Chemical Crystallography, 43(10), 527-531.

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(2-Thienylsulfonyl)piperazine Hydrochloride

Executive Summary

1-(2-Thienylsulfonyl)piperazine hydrochloride is a synthetic compound belonging to the diverse and pharmacologically significant piperazine class. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—the piperazine core, a sulfonyl group, and a thiophene ring—provide a strong basis for hypothesizing its primary biological targets. This guide leverages a structure-activity relationship (SAR) approach, drawing parallels with well-studied phenylpiperazine and aryl-sulfonyl-piperazine analogs, to identify and propose a validation workflow for its most probable therapeutic targets.

Based on this structural analysis, we posit that this compound is a prime candidate for interaction with central nervous system (CNS) G-protein coupled receptors (GPCRs). The primary targets of interest are serotonin (5-HT) receptor subtypes , particularly the 5-HT2A receptor, and dopamine D2 receptors . These receptors are critically involved in the pathophysiology of numerous psychiatric and neurological disorders, including schizophrenia, depression, and anxiety.

This document provides a comprehensive, step-by-step framework for drug development professionals to systematically investigate these potential targets. It outlines detailed protocols for in vitro binding and functional assays, presents methods for data analysis, and proposes relevant in vivo models to translate molecular interactions into potential therapeutic efficacy. The causality behind each experimental choice is explained to provide a robust, self-validating system for target identification and validation.

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The Versatility of the Piperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms can be functionalized to modulate potency, selectivity, and pharmacokinetic profiles, and at physiological pH, the ring is often protonated, which can enhance water solubility and facilitate interactions with biological targets. Piperazine derivatives have found applications as antipsychotics (e.g., aripiprazole), antidepressants (e.g., vortioxetine), anxiolytics (e.g., buspirone), and even anthelmintics.[2][3]

Structural Analysis of this compound

The subject molecule can be deconstructed into three key components:

-

Piperazine Core: The central six-membered heterocyclic ring responsible for the foundational structure and potential for dual functionalization.

-

Thienylsulfonyl Group: An aromatic thiophene ring linked via a sulfonyl group to one of the piperazine nitrogens. Arylsulfonylpiperazines are a well-established class of ligands for monoamine receptors. The thiophene ring acts as a bioisostere of a phenyl ring, often conferring unique electronic properties and metabolic stability.

-

Hydrochloride Salt: This formulation enhances the compound's solubility and stability, making it suitable for experimental testing.

The overall structure is analogous to many known CNS-active compounds, particularly those targeting the serotonergic and dopaminergic systems.

Rationale for Target Exploration: Insights from Phenylpiperazine Analogs

Phenylpiperazine derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), are extensively studied compounds that serve as excellent proxies for predicting the activity of 1-(2-Thienylsulfonyl)piperazine. TFMPP is a known serotonin receptor agonist and releasing agent, with significant activity at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, and weaker activity at the 5-HT2A receptor.[4][5][6] This strong precedent directs our initial investigation toward the serotonin receptor family. Furthermore, the structural similarity of many antipsychotic drugs, which often feature an aryl-piperazine moiety, points toward the dopamine D2 receptor as a crucial secondary target.[7][8]

Primary Hypothesized Target Class: Serotonin (5-HT) Receptors

The Role of 5-HT Receptors in CNS Disorders

The serotonin system is a cornerstone of neuropsychopharmacology.[9] Its receptors are implicated in a vast array of physiological and behavioral processes, including mood, cognition, sleep, and appetite.[10] Consequently, 5-HT receptors are major targets for treating depression, anxiety disorders, and psychosis.[11][12] The 5-HT2A receptor, a Gq-coupled GPCR, is particularly relevant as it is a primary target for atypical antipsychotics and psychedelic compounds.[13]

Rationale: Why 5-HT Receptors are a Probable Target

As established by analogs like TFMPP, the aryl-piperazine scaffold has a high propensity for binding to various 5-HT receptor subtypes. The thienylsulfonyl group in our compound of interest likely mimics the aryl substitution pattern of these known ligands, making serotonin receptors the most logical starting point for target validation.

Experimental Validation Workflow for 5-HT Receptor Activity

A two-step in vitro process is essential to first confirm binding and then characterize the functional consequence of that binding.

This experiment determines if the compound physically interacts with the target receptor and quantifies its binding affinity (Ki). A competitive binding assay using a known radiolabeled ligand is the industry standard.

| Protocol: 5-HT2A Receptor Radioligand Binding Assay | |

| Objective | To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor. |

| Materials | - Membranes from HEK293 cells stably expressing human 5-HT2A receptors.- [3H]Ketanserin (a selective 5-HT2A antagonist radioligand).- this compound (Test Compound).- Ketanserin (unlabeled, as positive control competitor).- Assay Buffer: 50 mM Tris-HCl, pH 7.4.- 96-well filter plates (GF/B filter).[14]- Scintillation fluid and microplate scintillation counter. |

| Methodology | 1. Prepare serial dilutions of the Test Compound and unlabeled Ketanserin (e.g., 10 µM to 0.1 nM).2. In a 96-well plate, add cell membranes, [3H]Ketanserin (at a concentration near its Kd, e.g., 0.5 nM), and either buffer (for total binding), excess unlabeled Ketanserin (10 µM, for non-specific binding), or the Test Compound.3. Incubate the plate at room temperature for 60 minutes to reach equilibrium.4. Rapidly filter the contents of each well through the filter plate using a cell harvester, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.5. Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter. |

| Data Analysis | 1. Calculate specific binding = Total binding - Non-specific binding.2. Plot the percentage of specific binding against the log concentration of the Test Compound.3. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.4. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. |

| Self-Validation | The unlabeled Ketanserin serves as a positive control, and its calculated Ki should align with known literature values. A vehicle-only control establishes the baseline. |

This protocol can be adapted for other 5-HT receptor subtypes (e.g., 5-HT1A using [3H]8-OH-DPAT) to build a selectivity profile.

Binding does not reveal whether a compound activates (agonist), blocks (antagonist), or has no effect on receptor signaling. A functional assay is required. For the Gq-coupled 5-HT2A receptor, measuring intracellular calcium mobilization is a direct and robust readout of receptor activation.[15]

| Protocol: 5-HT2A Receptor Calcium Flux Assay | |

| Objective | To determine if the Test Compound acts as an agonist or antagonist at the 5-HT2A receptor. |

| Materials | - HEK293 or CHO cells stably expressing human 5-HT2A receptors.- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.- Serotonin (5-HT) as a reference agonist.- Ketanserin as a reference antagonist.- Fluorescence plate reader (e.g., FLIPR, FlexStation). |

| Methodology | Agonist Mode: 1. Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.2. Load cells with Fluo-4 AM dye according to the manufacturer's protocol (typically 1 hour at 37°C).3. Prepare serial dilutions of the Test Compound and 5-HT.4. Place the plate in the reader and measure baseline fluorescence.5. Add the Test Compound or 5-HT and immediately measure the change in fluorescence over time.Antagonist Mode: 1. Follow steps 1-3 above.2. Pre-incubate the cells with serial dilutions of the Test Compound or Ketanserin for 15-30 minutes.3. Add a fixed concentration of 5-HT (the EC80 concentration, determined previously) and measure the fluorescence response. |

| Data Analysis | Agonist Mode: Plot the peak fluorescence response against the log concentration of the Test Compound to determine the EC50 (potency) and Emax (efficacy relative to 5-HT).Antagonist Mode: Plot the 5-HT response against the log concentration of the Test Compound to determine the IC50. This can be used to calculate the antagonist dissociation constant (Kb) using the Schild equation. |

| Self-Validation | 5-HT and Ketanserin provide robust positive controls for agonism and antagonism, respectively, ensuring the assay is performing correctly. |

Data Interpretation and Pathway Visualization

A compound demonstrating high affinity (low Ki) in the binding assay and functional activity (agonist or antagonist) in the calcium flux assay would be confirmed as a 5-HT2A receptor ligand. This interaction triggers a well-defined intracellular signaling cascade.

Caption: Dopamine D2 receptor Gi-coupled signaling pathway, showing antagonism.

In Vivo Evaluation: Bridging In Vitro Activity to Therapeutic Potential

Rationale for In Vivo Studies

Positive in vitro results are the first step. In vivo animal models are necessary to assess a compound's pharmacokinetic properties, safety, and efficacy in a complex biological system. For potential antipsychotics, models that measure behaviors relevant to schizophrenia symptoms are crucial. [16]

Recommended Animal Models for CNS Activity

Prepulse inhibition (PPI) of the acoustic startle reflex is a cross-species measure of sensorimotor gating that is deficient in schizophrenia patients. [17]The ability of a drug to restore PPI that has been disrupted by a psychomimetic agent (like a dopamine agonist or an NMDA antagonist) is highly predictive of clinical antipsychotic efficacy. [18][19]

Protocol: Rodent Model of Prepulse Inhibition (PPI) Disruption

| Protocol: Reversal of Apomorphine-Induced PPI Deficit in Rats | |

| Objective | To assess the potential antipsychotic-like efficacy of the Test Compound in vivo. |

| Materials | - Male Wistar or Sprague-Dawley rats (250-300g).- Startle response chambers equipped with acoustic stimulators and motion sensors.- Apomorphine (a non-selective dopamine agonist to induce PPI deficit).- Haloperidol (positive control antipsychotic).- Test Compound.- Vehicle (e.g., saline, 0.5% methylcellulose). |

| Methodology | 1. Habituation: Place rats in the startle chambers for a 5-10 minute acclimation period with background noise.2. Drug Administration: Administer the Test Compound, Haloperidol, or Vehicle via an appropriate route (e.g., intraperitoneal, oral gavage) at various doses.3. Pre-treatment Time: Allow for drug absorption (e.g., 30-60 minutes).4. PPI Disruption: Administer a challenge dose of Apomorphine (e.g., 0.5 mg/kg, subcutaneous) to all groups except a vehicle-only control group.5. Testing Session: After a short delay (e.g., 10 minutes), begin the PPI test session. The session consists of various trial types presented in a pseudo-random order: - Pulse-alone trials: A loud startling stimulus (e.g., 120 dB). - Prepulse + Pulse trials: A weaker, non-startling prepulse (e.g., 85 dB) presented 100 ms before the pulse. - No-stimulus trials: Background noise only.6. Data Collection: The system records the maximal startle amplitude (Vmax) for each trial. |

| Data Analysis | 1. Calculate the percentage of PPI for each animal: %PPI = 100 - [ (Startle on Prepulse+Pulse trial / Startle on Pulse-alone trial) x 100 ].2. Compare the %PPI across treatment groups using ANOVA followed by post-hoc tests.3. A successful compound will significantly reverse the reduction in %PPI caused by apomorphine, ideally in a dose-dependent manner. |

| Self-Validation | The Apomorphine group should show a significant deficit in PPI compared to the vehicle-only group. The Haloperidol group should show a significant reversal of this deficit, serving as the positive control. |

Workflow Visualization

The entire target validation process follows a logical, tiered progression from broad screening to specific functional and behavioral assessment.

Caption: Overall target validation workflow for 1-(2-Thienylsulfonyl)piperazine HCl.

Summary and Future Directions

This guide proposes a reasoned and systematic approach to elucidating the therapeutic targets of this compound. Based on strong structural precedent, the serotonin and dopamine receptor families, specifically the 5-HT2A and D2 receptors , are identified as the highest-probability targets. The detailed in vitro and in vivo protocols provide a clear, actionable roadmap for researchers to:

-

Confirm and quantify binding to these CNS receptors.

-

Characterize the functional activity as an agonist or antagonist.

-

Evaluate potential therapeutic efficacy in a validated, disease-relevant animal model.

Successful validation of activity at these targets would position this compound as a promising lead compound for development into a novel therapeutic for psychiatric disorders. Subsequent steps would involve comprehensive ADME/Tox profiling, lead optimization to improve potency and selectivity, and further efficacy testing in more complex behavioral models.

References

-

PubChem. Piperazine, hydrochloride (1:?). National Center for Biotechnology Information. [Link]

-

Liu, T., Weng, Z., Dong, X., & Hu, Y. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. ResearchGate. [Link]

-

Miszkiel, J., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. PubMed. [Link]

-

Manohar, R. (2012). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. ResearchGate. [Link]

-

Girish, Y. R., & Naik, M. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. [Link]

-

Meltzer, H. Y. (2013). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. PubMed Central. [Link]

-

Wikipedia. Trifluoromethylphenylpiperazine. Wikipedia. [Link]

- Google Patents. (2015). Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.

-

Viswanathan, U., et al. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. ResearchGate. [Link]

-

MDPI. (2023). Special Issue “Serotonin in Health and Diseases”. MDPI. [Link]

-

Fraga, L. S., et al. (2010). Animal models for predicting the efficacy and side effects of antipsychotic drugs. SciELO. [Link]

-

Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]

-

Wikipedia. Dopamine receptor D2. Wikipedia. [Link]

-

Göktaş, M. T., et al. (2022). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. MDPI. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

Geyer, M. A., & Ellenbroek, B. (2003). From antipsychotic to anti-schizophrenia drugs: role of animal models. PubMed Central. [Link]

-

Gnanavel, B., & Robert, A. (2023). Biochemistry, Dopamine Receptors. NCBI Bookshelf. [Link]

-

Costall, B., & Naylor, R. J. (1992). Serotonin Receptor Subtypes: Implications for Psychopharmacology. Cambridge Core. [Link]

-

Ieni, J. R., & Ugedo, L. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

Coldwell, M. C., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

-

Forrester, M. B., et al. (2007). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). NIH. [Link]

-

Grace, A. A., & Gomes, F. V. (2019). Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. MDPI. [Link]

-

Wesołowska, A., & Kowalska, M. (2024). What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors? ResearchGate. [Link]

-

DEA. (2024). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP). DEA. [Link]

-

Zhang, S., et al. (2019). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. [Link]

-

Wikipedia. 5-HT receptor. Wikipedia. [Link]

-

NIH. (2024). Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. PubMed Central. [Link]

-

Urs, N. M., et al. (2016). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central. [Link]

-

Fraga, L. S., et al. (2010). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria. [Link]

-

Glennon, R. A., Dukat, M., & Westkaemper, R. B. (2000). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

-

Expert Committee on Drug Dependence. (2012). 1-(3-Trifluoromethylphenyl)piperazine. WHO. [Link]

-

Innoprot. 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. esmed.org [esmed.org]

- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 6. 1-(3-Trifluoromethylphenyl)piperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 7. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 11. Serotonin Receptor Subtypes: Implications for Psychopharmacology | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 12. acnp.org [acnp.org]

- 13. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. innoprot.com [innoprot.com]

- 16. mdpi.com [mdpi.com]

- 17. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. researchgate.net [researchgate.net]

The Strategic Application of 1-(2-Thienylsulfonyl)piperazine Hydrochloride in Modern Drug Discovery: A Technical Guide for Researchers

Abstract

This technical guide offers an in-depth exploration of 1-(2-thienylsulfonyl)piperazine hydrochloride, a heterocyclic scaffold of significant interest in contemporary drug discovery. We will dissect its core physicochemical characteristics, delineate established and putative pharmacological applications, and provide robust, adaptable experimental frameworks for its comprehensive evaluation. This document is crafted for drug development professionals, including medicinal chemists, pharmacologists, and biologists, to serve as a cornerstone resource. By amalgamating current scientific understanding with actionable, field-proven methodologies, this guide aims to equip research teams with the necessary knowledge to strategically leverage the therapeutic potential of the thienylsulfonylpiperazine scaffold in their quest for novel therapeutic agents.

Introduction: The Thienylsulfonylpiperazine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperazine heterocycle is a cornerstone of medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics.[1][2] Its prevalence is due to a unique combination of properties: the two nitrogen atoms provide opportunities for substitution, influencing potency and selectivity, while also often conferring favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[2][3] When functionalized with a 2-thienylsulfonyl group, the resulting scaffold presents a distinct electronic and steric profile. The thiophene ring, a well-established pharmacophore in its own right, and the electron-withdrawing sulfonyl moiety, create a molecule with potential for specific and potent interactions with a variety of biological targets.[4] This guide focuses on the hydrochloride salt, a common strategy to enhance the solubility and handling of piperazine-containing compounds.[5]

The strategic value of the 1-(2-thienylsulfonyl)piperazine core lies in its synthetic tractability and the diverse bioactivities demonstrated by its analogs, ranging from central nervous system (CNS) modulation to anticancer and anti-inflammatory effects.[6][7][8] A deep understanding of its chemical biology is essential for the rational design of next-generation therapeutics with enhanced efficacy and safety profiles.

Physicochemical and Structural Profile

A compound's journey from a laboratory curiosity to a clinical candidate is fundamentally governed by its physicochemical properties. These attributes dictate its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn determines its therapeutic viability.

Table 1: Key Physicochemical Properties of this compound and Related Analogs

| Property | Value (Estimated for Hydrochloride Salt) | Significance in Drug Discovery |

| Molecular Formula | C₈H₁₃ClN₂O₂S₂ | Defines the elemental makeup and informs on molecular weight. |

| Molecular Weight | 284.78 g/mol | Influences diffusion, membrane permeability, and overall ADME properties. |

| Appearance | White to off-white crystalline solid | A fundamental quality control parameter for purity and consistency.[5] |

| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and ethanol. | The hydrochloride salt form generally enhances aqueous solubility, which is crucial for in vitro assay development and formulation.[5] |

| Melting Point | >150 °C (Estimated based on related structures) | A sharp melting point is an indicator of high purity.[9] |

| pKa | ~7.5 - 8.5 (Estimated for the piperazine nitrogen) | Determines the ionization state at physiological pH, which is critical for target binding and cell membrane penetration. |

| LogP | ~1.0 - 2.5 (Estimated for the free base) | This measure of lipophilicity is a key determinant of a compound's ability to cross biological membranes and can influence off-target effects. |

Note: The values presented are estimated based on the parent compound and closely related analogs, and should be confirmed experimentally for this compound.

The sulfonyl group acts as a strong hydrogen bond acceptor and influences the electronic distribution of the entire molecule. The thiophene ring offers a bioisosteric alternative to a phenyl ring, with a distinct electronic character and potential for specific interactions with biological targets.

Synthesis and Chemical Reactivity

The synthesis of this compound is conceptually straightforward, typically involving the reaction of piperazine with 2-thiophenesulfonyl chloride. To achieve mono-substitution, a protecting group strategy is often employed.

General Synthetic Protocol

A common approach involves the use of a Boc-protected piperazine to ensure mono-sulfonylation, followed by deprotection and salt formation.

Step 1: Sulfonylation of Boc-piperazine N-Boc-piperazine is reacted with 2-thiophenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane or acetonitrile. The reaction is typically carried out at room temperature.

Step 2: Deprotection and Salt Formation The resulting Boc-protected intermediate is then treated with hydrochloric acid in a suitable solvent, such as ethanol or diethyl ether. This cleaves the Boc protecting group and forms the desired hydrochloride salt, which can often be isolated as a crystalline solid.

Potential Therapeutic Applications and Biological Targets

Derivatives of the thienylsulfonylpiperazine scaffold have shown promise in a multitude of therapeutic areas, primarily due to their ability to modulate the activity of key protein families.

Central Nervous System (CNS) Disorders

Arylpiperazine derivatives are well-represented among drugs targeting the CNS.[10] The 1-(2-thienylsulfonyl)piperazine scaffold is predicted to interact with several important CNS receptors.

-

Dopamine and Serotonin Receptor Modulation: Many arylpiperazine compounds exhibit high affinity for dopamine (D₂) and serotonin (5-HT) receptors.[11][12][13] These receptors are pivotal in the pathophysiology of schizophrenia, depression, and anxiety.[14] The specific substitution on the piperazine ring can fine-tune the affinity and selectivity for different receptor subtypes.[10] For instance, N4-substitution on arylpiperazines can significantly enhance affinity for 5-HT₁A receptors.[10]

Caption: Putative CNS receptor targets for 1-(2-thienylsulfonyl)piperazine derivatives.

Oncology

The piperazine scaffold is a common feature in many recently developed anticancer agents.[15]

-

Kinase Inhibition: The sulfonylpiperazine moiety can serve as a hinge-binding element for certain protein kinases, which are frequently dysregulated in cancer. The thienyl group can be tailored to occupy specific hydrophobic pockets, thereby conferring selectivity.[16]

-

Induction of Apoptosis: Some piperazine derivatives have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of anti-apoptotic proteins like BCL2.

Anti-inflammatory and Antihistaminic Activity

Recent studies have highlighted the potential of novel piperazine derivatives as anti-inflammatory and antihistamine agents.[6] Some analogs have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and have demonstrated antihistaminic effects.[6]

Experimental Workflows for Compound Evaluation

A systematic approach to the in vitro and in vivo evaluation of this compound and its analogs is critical for elucidating their therapeutic potential.

In Vitro Profiling Cascade

The following workflow outlines a logical progression for the initial characterization of a novel compound in this class.

Caption: A streamlined in vitro profiling cascade for thienylsulfonylpiperazine analogs.

Step-by-Step Protocol: In Vivo Anti-Inflammatory Assessment (Carrageenan-Induced Paw Edema)

This widely used in vivo model is suitable for evaluating the anti-inflammatory potential of novel compounds.[17][18]

Objective: To assess the in vivo anti-inflammatory activity of this compound.

Materials:

-

Male Wistar rats or Swiss albino mice.

-

1% (w/v) carrageenan solution in sterile saline.

-

Test compound (this compound) suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Reference drug (e.g., Indomethacin).

-

Plethysmometer.

Procedure:

-

Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

-

Fasting: Fast the animals overnight with free access to water before the experiment.

-

Grouping and Dosing: Divide the animals into groups: vehicle control, reference drug, and test compound groups (at various doses). Administer the test compound or reference drug orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.

-

Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.

-

Self-Validation:

-

The vehicle control group should show a time-dependent increase in paw edema.

-

The reference drug should produce a statistically significant inhibition of paw edema.

-

A dose-dependent effect of the test compound provides stronger evidence of its activity.

Structure-Activity Relationship (SAR) and Future Perspectives

Systematic modification of the 1-(2-thienylsulfonyl)piperazine scaffold is key to optimizing its pharmacological profile.

-

N4-Position of Piperazine: This position is a primary site for introducing diversity. The nature of the substituent can dramatically influence target affinity and selectivity. For example, in the context of CNS targets, appending larger, more complex moieties can enhance interactions with specific receptor subtypes.[10]

-

Thiophene Ring: Substitution on the thiophene ring can modulate the electronic properties and steric bulk of the molecule, which can be exploited to fine-tune target engagement and improve metabolic stability.

Future Directions:

-

Structure-Based Drug Design: As more crystal structures of relevant targets become available, computational methods such as molecular docking can guide the rational design of more potent and selective analogs.

-

Bioisosteric Replacement: Replacing the thiophene ring with other heterocycles could lead to novel compounds with improved properties.

-

Exploration of New Therapeutic Avenues: The versatility of this scaffold suggests that its potential may extend to other disease areas not yet fully explored.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with the diverse biological activities exhibited by its derivatives, makes it a compelling starting point for drug discovery programs in oncology, CNS disorders, and inflammation. A systematic and rigorous evaluation, employing the principles and methodologies outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this important class of molecules. Through continued interdisciplinary efforts in medicinal chemistry, pharmacology, and biology, the 1-(2-thienylsulfonyl)piperazine scaffold is poised to contribute to the development of the next generation of innovative medicines.

References

-

Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

-

1-(Thiophen-2-yl)piperidine | C9H13NS | CID 12181160 - PubChem. PubChem. Available at: [Link]

-

Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. National Institutes of Health. Available at: [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]

-

Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). PubMed. Available at: [Link]

-

Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. PubMed. Available at: [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed Central. Available at: [Link]

-

Synthesis and biological evaluation as well as in silico studies of arylpiperazine-1,2-benzothiazine derivatives as novel anti-inflammatory agents. PubMed. Available at: [Link]

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. PubMed Central. Available at: [Link]

-

A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Available at: [Link]

-

1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem. PubChem. Available at: [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available at: [Link]

-

QSAR on aryl-piperazine derivatives with activity on malaria | Request PDF. ResearchGate. Available at: [Link]

-

Thiophene analogues of the carcinogens benzidine and 4-aminobiphenyl: Evaluation in vitro. ResearchGate. Available at: [Link]

-

OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. PubMed. Available at: [Link]

-

Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents. PubMed. Available at: [Link]

-

The medicinal chemistry of piperazines: A review. PubMed. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

- (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides. Google Patents.

-

¿What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors?. ResearchGate. Available at: [Link]

-

Effect of a novel piperazine compound on cancer cells. ResearchGate. Available at: [Link]

-

1-(2,3-Dichlorophenyl)-4-(thiophen-2-ylmethyl)piperazine | C15H16Cl2N2S | CID 72164180 - PubChem. PubChem. Available at: [Link]

-

Synthesis and biological evaluation of piperazine group-linked bivalent β-carbolines as potential antitumor agents. RSC Publishing. Available at: [Link]

-

Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. MDPI. Available at: [Link]

-

Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem. PubChem. Available at: [Link]

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. Available at: [Link]

-

Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers. Available at: [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. Available at: [Link]

-

Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. ResearchGate. Available at: [Link]

- Synthesis of 1-[4-(4-phenethyl-piperazin-1-yl)-benzo[b]thiophen-2-yl]ethanol hydrochloride. Google Patents.

-

Piperazine: the molecule of diverse pharmacological importance. ResearchGate. Available at: [Link]

-

SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. biomed.cas.cz. Available at: [Link]

-

The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity. PubMed. Available at: [Link]

-

1-(3-Bromophenyl)piperazine hydrochloride | C10H14BrClN2 | CID 12227893 - PubChem. PubChem. Available at: [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. PubMed. Available at: [Link]

-

Piperazine - Wikipedia. Wikipedia. Available at: [Link]

- Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Google Patents.

Sources

- 1. journaljamps.com [journaljamps.com]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

- 13. The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 16. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jddtonline.info [jddtonline.info]

- 18. researchgate.net [researchgate.net]

From Obscure Scaffold to CNS Modulators: A Technical History of Thienylsulfonyl Piperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

The landscape of central nervous system (CNS) drug discovery is built upon the systematic exploration of novel chemical scaffolds. Among these, the thienylsulfonyl piperazine core represents a fascinating case study in molecular evolution, emerging from early broad patent literature to become a scaffold of interest for modulating key neurotransmitter systems. This technical guide provides a detailed chronicle of the discovery and developmental history of these compounds, offering field-proven insights into their synthesis, pharmacology, and therapeutic potential.

The Dawn of a Scaffold: Early Disclosures and the Quest for Novel CNS Agents

The story of thienylsulfonyl piperazine compounds begins not with a targeted drug discovery campaign, but within the broader search for novel psychoactive agents in the late 20th century. Pharmaceutical companies were systematically exploring a wide range of heterocyclic compounds for potential effects on brain function.

A seminal moment in this early history is the filing of a patent in 1990 by the German pharmaceutical company Hoechst AG[1]. This patent, EP0388969A2, disclosed a series of thienylpiperazine derivatives for the "controlling and preventing disorders based on impairment of brain function." Among the exemplified compounds was 3-(2-Thienyl)piperazine-2,6-dione , a molecule that, while not a sulfonyl derivative, established the initial intellectual property and therapeutic interest around the thienyl-piperazine linkage[2].

Caption: Initial patent disclosure of the thienylpiperazine scaffold.

This early work, however, did not specify a precise molecular target. The claimed utility was broad, reflecting an era of discovery often driven by phenotypic screening rather than target-based design. The piperazine-2,6-dione moiety itself has since been explored in various contexts, including as a component of potential atypical antipsychotics and targeted protein degraders, indicating the rich chemical possibilities of the core structure.[3][4]

The Introduction of the Sulfonyl Moiety: A Step Towards Target Specificity

The evolution from the early dione scaffold to the thienylsulfonyl piperazines marks a critical step in the medicinal chemistry of this class. The introduction of the sulfonyl group (SO₂) as a linker or substituent is a well-established strategy in drug design to modulate physicochemical properties and receptor binding interactions.[5] In the context of piperazine-based CNS agents, the N-arylsulfonyl group, in particular, was being investigated for its ability to confer affinity and selectivity for dopamine and serotonin receptors.[6][7]

The core intermediate, 1-(Thien-2-ylsulfonyl)piperazine , became the foundational building block for this new class of compounds. Its synthesis is a key enabling step for creating a library of derivatives for pharmacological screening.

Experimental Protocol: General Synthesis of 1-(Thien-2-ylsulfonyl)piperazine

-

Preparation of Thiophene-2-sulfonyl chloride: Thiophene is reacted with chlorosulfonic acid in a suitable solvent, such as dichloromethane, at low temperature (e.g., 0 °C) to yield thiophene-2-sulfonyl chloride.

-

Sulfonamide Formation: The freshly prepared or commercially sourced thiophene-2-sulfonyl chloride is added dropwise to a solution of excess piperazine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C. A base, such as triethylamine or pyridine, is typically added to scavenge the hydrochloric acid byproduct.

-

Workup and Purification: The reaction mixture is stirred for several hours, allowing it to warm to room temperature. It is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to yield pure 1-(thien-2-ylsulfonyl)piperazine.

Sources

- 1. Hoechst AG - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents [scirp.org]

- 3. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 1-(2-Thienylsulfonyl)piperazine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of 1-(2-Thienylsulfonyl)piperazine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical methods in drug development, this document outlines detailed protocols for identity confirmation, purity assessment, and impurity profiling. The methodologies are grounded in fundamental analytical principles and are designed to be self-validating systems for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability in a regulated environment.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The piperazine moiety is a common scaffold in many marketed drugs, and its derivatives are extensively explored for various therapeutic applications.[1][2] The thienylsulfonyl group introduces specific chemical properties that necessitate tailored analytical approaches. Ensuring the identity, purity, and quality of this intermediate is paramount, as the presence of impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide presents a multi-faceted analytical strategy, employing a suite of orthogonal techniques to build a complete profile of the compound. The selection of these methods is driven by the chemical structure of this compound, which features a UV-active aromatic system, multiple nitrogen atoms, and the potential for various process-related impurities.

Foundational Characterization: Identity Confirmation

The initial step in any analytical workflow is the unambiguous confirmation of the chemical structure. A combination of spectroscopic techniques provides a detailed picture of the molecule, each offering a unique piece of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[3] Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in this compound.

Rationale for Experimental Choices:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the hydrochloride salt and its unobtrusive signals in the regions of interest.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0.00 ppm.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a 5 mm NMR tube.

-

Internal Standard: Add a minimal amount of TMS to the NMR tube.

-

Instrument Setup: Place the NMR tube into the spectrometer's probe and ensure it is properly centered.

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters should be employed, with sufficient scans to achieve an adequate signal-to-noise ratio.

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts to the corresponding protons. Assign the chemical shifts in the ¹³C NMR spectrum to the respective carbon atoms.

Expected Spectroscopic Data:

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Thienyl Protons | 7.0 - 8.0 (multiplets) | 125.0 - 140.0 |

| Piperazine Protons | 3.0 - 4.0 (broad multiplets) | 45.0 - 55.0 |

| NH Proton | Variable, broad singlet | - |

Note: Chemical shifts are predictive and can vary based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.[3][4] Electrospray ionization (ESI) is the preferred method for this compound due to its polar nature.

Rationale for Experimental Choices:

-

Ionization Technique: ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like hydrochloride salts, minimizing fragmentation and preserving the molecular ion.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement, which aids in confirming the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of 1-(2-Thienylsulfonyl)piperazine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[5]

Rationale for Experimental Choices:

-

Sampling Technique: Attenuated Total Reflectance (ATR) is a convenient and rapid technique for solid samples, requiring minimal sample preparation.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample.

-

Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected Characteristic IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine salt) | 2400 - 2800 (broad) |

| C-H Stretch (aromatic/aliphatic) | 2850 - 3100 |

| S=O Stretch (sulfonyl) | 1350 - 1300 and 1160 - 1120 |

| C-N Stretch | 1190 - 1093[5] |

| C-S Stretch | 717 - 744[5] |

Quantitative Analysis and Purity Determination

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity and assay of pharmaceutical compounds.[4] The presence of the thienylsulfonyl moiety provides a strong chromophore, making UV detection highly effective.

HPLC Method for Purity and Assay

Rationale for Experimental Choices:

-

Stationary Phase: A C18 reversed-phase column is a versatile and robust choice for separating compounds of moderate polarity.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) allows for the effective separation of the main component from potential impurities with varying polarities.

-

Detection Wavelength: The UV maximum of the thienyl group should be determined experimentally using a UV-Vis spectrophotometer to ensure maximum sensitivity. A wavelength around 254 nm is often a good starting point for aromatic compounds.[6]

Experimental Protocol: Reversed-Phase HPLC

-

Sample Preparation:

-

Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable diluent (e.g., 50:50 acetonitrile:water) in a 100 mL volumetric flask.

-

Sample Solution: Prepare the sample solution in the same manner as the standard solution.

-

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B, 2-15 min: 10-90% B, 15-17 min: 90% B, 17-18 min: 90-10% B, 18-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

-

Data Analysis:

-

Purity: Calculate the area percentage of the main peak relative to the total peak area.

-

Assay: Compare the peak area of the sample to that of the reference standard of a known concentration.

-

Impurity Profiling

The identification and quantification of impurities are critical for ensuring the safety of pharmaceutical products.[7][8] Potential impurities in this compound could arise from starting materials, by-products of the synthesis, or degradation products.

Identification of Potential Impurities

A thorough understanding of the synthetic route is essential for predicting potential process-related impurities.[9][10][11] Common impurities could include:

-

Unreacted starting materials (e.g., piperazine, 2-thienylsulfonyl chloride)

-

Di-substituted piperazine by-products

-

Products of side reactions

Analytical Strategy for Impurity Profiling

The HPLC method developed for purity analysis can be adapted for impurity profiling. The use of a photodiode array (PDA) detector can provide UV spectral information for each peak, aiding in impurity identification. For structural elucidation of unknown impurities, hyphenated techniques such as LC-MS are invaluable.

Workflow for Impurity Identification:

Caption: Workflow for the identification and characterization of impurities.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently establish the identity, purity, and impurity profile of this important pharmaceutical intermediate. The rationale behind each experimental choice is provided to empower scientists to adapt and validate these methods for their specific needs, ultimately ensuring the quality and consistency of materials used in drug development.

References

- CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents.

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]

- CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents.

-

A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Available at: [Link]

- CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. Available at: [Link]

-

5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) - MDPI. Available at: [Link]

-

1-(Thien-2-ylcarbonyl)piperazine | C9H12N2OS | CID 797562 - PubChem. Available at: [Link]

-

Accurate Phenylephrine Hydrochloride Impurity Profiling - Greyhound Chromatography. Available at: [Link]

-

Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group - ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - MDPI. Available at: [Link]

-

Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. Available at: [Link]

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CSCanada. Available at: [Link]

Sources

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 2. Piperazine synthesis [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]

- 7. greyhoundchrom.com [greyhoundchrom.com]

- 8. rroij.com [rroij.com]

- 9. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]

- 10. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 11. cscanada.net [cscanada.net]

Application Notes & Protocols for 1-(2-Thienylsulfonyl)piperazine hydrochloride

Document ID: AN-TSP-20260126

Version: 1.0

Abstract

This document provides a comprehensive technical guide for the synthesis, purification, characterization, and analysis of 1-(2-Thienylsulfonyl)piperazine hydrochloride. The protocols herein are designed for researchers, scientists, and professionals in drug development, offering a framework grounded in established chemical principles. The methodologies emphasize safety, reproducibility, and high-purity outcomes, with detailed explanations for critical experimental choices to ensure both technical accuracy and practical applicability.

Introduction and Scientific Background